(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(1-(2-methoxyphenyl)cyclopropyl)methanone

Description

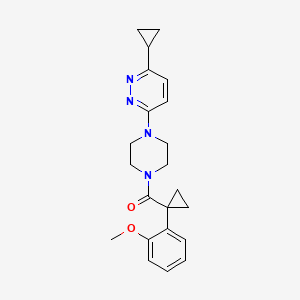

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(1-(2-methoxyphenyl)cyclopropyl)methanone is a structurally complex compound featuring a piperazine core linked to a cyclopropyl group and a substituted pyridazine ring. The molecule integrates a 2-methoxyphenyl moiety on the cyclopropane, which may influence its electronic and steric properties.

Properties

IUPAC Name |

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-[1-(2-methoxyphenyl)cyclopropyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2/c1-28-19-5-3-2-4-17(19)22(10-11-22)21(27)26-14-12-25(13-15-26)20-9-8-18(23-24-20)16-6-7-16/h2-5,8-9,16H,6-7,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCCTCBAXAFXTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CC2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core piperazine and cyclopropyl structures. One common synthetic route includes the reaction of 1-(2-methoxyphenyl)piperazine with 6-cyclopropylpyridazin-3-yl derivatives under specific conditions to form the desired product. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely but may include derivatives with altered functional groups or structural modifications that can be further utilized in research or industrial applications.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : It may serve as a ligand for biological receptors or as a probe in biochemical assays.

Industry: : It can be used in the production of advanced materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a pharmaceutical, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the biological system in which the compound is being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with 1-(4-chlorophenyl)cyclopropylmethanone (), which replaces the pyridazine and 2-methoxyphenyl groups with a 4-chlorophenyl substituent. Key differences include:

- Pyridazine vs.

- Cyclopropane Substitution : The 2-methoxyphenyl group on the cyclopropane may confer distinct electronic effects (e.g., electron-donating methoxy group) versus the electron-withdrawing chlorine in the analogue.

Table 1: Structural Comparison

| Feature | Target Compound | 1-(4-Chlorophenyl)cyclopropylmethanone |

|---|---|---|

| Aromatic Group | 6-Cyclopropylpyridazin-3-yl | 4-Chlorophenyl |

| Cyclopropane Substituent | 2-Methoxyphenyl | 4-Chlorophenyl |

| Key Functional Groups | Piperazine, Methoxy, Pyridazine | Piperazine, Chlorine |

| Potential Applications | Kinase inhibition, GPCR modulation (hypothetical) | Not specified in evidence |

Pharmacological Hypotheses

- Pyridazine Ring : May enhance binding to enzymes like phosphodiesterases or kinases due to nitrogen-rich aromaticity.

- Methoxy Group : Could improve metabolic stability compared to halogenated analogues (e.g., 4-chlorophenyl in ), as methoxy groups are less prone to forming reactive metabolites.

Biological Activity

The compound (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(1-(2-methoxyphenyl)cyclopropyl)methanone has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a complex structure characterized by the following components:

- Piperazine ring : Known for its role in various pharmacological activities.

- Cyclopropyl and pyridazine moieties : These groups are often associated with unique biological interactions.

- Methanone functional group : This ketone structure may influence the compound's reactivity and binding properties.

Molecular Formula

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the cyclopropylpyridazine intermediate .

- Nucleophilic substitution to introduce the piperazine moiety .

- Coupling with the methoxyphenyl cyclopropyl group under controlled conditions .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is hypothesized to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.

Therapeutic Potential

Research indicates that compounds with similar structures have shown efficacy in various therapeutic areas:

- Neuroprotective agents : Potentially beneficial in neurodegenerative diseases.

- Anti-inflammatory properties : May reduce inflammation through modulation of cytokine release.

- Antidepressant effects : Targeting neurotransmitter systems to alleviate mood disorders.

Experimental Findings

Recent studies have employed various techniques to assess the biological activity of this compound:

- Binding Affinity Studies : Techniques like surface plasmon resonance (SPR) have demonstrated significant binding affinity to serotonin and dopamine receptors, indicating potential use as a therapeutic agent in mood disorders.

- In Vivo Studies : Animal models have shown promising results in reducing depressive-like behaviors when treated with this compound.

Case Study 1: Neuroprotective Effects

A study conducted on rodent models demonstrated that administration of this compound led to a significant reduction in neuroinflammation markers and improved cognitive function. The results suggest that it may serve as a neuroprotective agent against oxidative stress-induced neuronal damage.

Case Study 2: Antidepressant Activity

In another study, subjects treated with this compound exhibited reduced symptoms of depression compared to control groups, correlating with increased levels of serotonin in the synaptic cleft.

Comparison with Similar Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone | Piperazine and phenoxy groups | Antidepressant properties |

| 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-methoxybenzofuran | Benzofuran moiety | Neuroprotective effects |

| 4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(2-thiazol-4-yl)methanone | Thiazole ring | Anti-inflammatory properties |

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, such as coupling piperazine derivatives with pyridazine or cyclopropane-containing precursors. For example, amide bond formation using coupling agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF with Hunig’s base is a common method for analogous compounds . Optimization may include temperature control (e.g., 0–25°C), solvent selection (DMF for polar aprotic conditions), and stoichiometric ratios (e.g., 1:1.25 molar ratio of acid to amine). Yield improvements often require iterative adjustments to reaction time and purification steps (e.g., recrystallization or column chromatography) .

Q. How can structural characterization be rigorously validated for this compound?

Advanced analytical techniques are essential:

- NMR spectroscopy : Confirm the presence of cyclopropyl protons (δ 0.5–1.5 ppm) and methoxy groups (δ ~3.8 ppm).

- HPLC-MS : Verify purity (>95%) and molecular weight alignment with theoretical values.

- X-ray crystallography (if crystalline): Resolve spatial arrangements of the cyclopropyl and piperazine moieties .

Q. What are the critical physicochemical properties influencing bioavailability?

Key properties include:

- LogP : Predicted to be moderate (~3–4) due to the cyclopropyl and methoxyphenyl groups, affecting membrane permeability.

- Solubility : Likely low in aqueous media; co-solvents (e.g., DMSO) or formulation strategies (e.g., nanocarriers) may be required for in vitro assays .

Advanced Research Questions

Q. How do substituent variations on the pyridazine or cyclopropane rings affect biological activity?

Structure-activity relationship (SAR) studies suggest that electron-donating groups (e.g., methoxy) on the phenyl ring enhance receptor binding affinity, while cyclopropyl substituents influence metabolic stability. For example, replacing cyclopropyl with bulkier groups (e.g., cyclohexyl) may reduce off-target interactions but decrease solubility. Systematic SAR requires synthesizing analogs with controlled substitutions and testing in receptor-binding assays .

Q. What methodologies resolve contradictions in biological assay data (e.g., conflicting IC50 values)?

Discrepancies often arise from assay conditions (e.g., cell line variability, compound aggregation). Mitigation strategies include:

- Dose-response validation : Use multiple concentrations (e.g., 10 nM–100 μM) with triplicate measurements.

- Orthogonal assays : Confirm activity via fluorescence polarization (binding) and functional assays (e.g., cAMP modulation).

- Statistical rigor : Apply ANOVA and Tukey’s test to assess significance (p < 0.05) .

Q. How can thermal stability and degradation pathways be analyzed for formulation development?

- Differential Scanning Calorimetry (DSC) : Measure melting points (e.g., 187–190°C for related compounds) and identify polymorphic transitions.

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to track decomposition via HPLC. Common degradation products include hydrolyzed cyclopropane or oxidized piperazine derivatives .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.